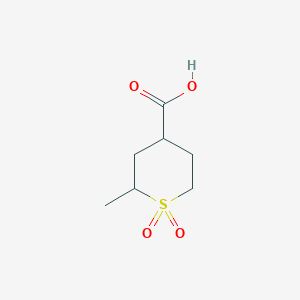

2-Methyl-1,1-dioxothiane-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,1-dioxothiane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-5-4-6(7(8)9)2-3-12(5,10)11/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGPPSANQXLPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCS1(=O)=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287333-78-0 | |

| Record name | 2-methyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 1,1 Dioxothiane 4 Carboxylic Acid

Strategies for Thiane (B73995) Ring Construction and Functionalization

The formation of the core thiane ring system and its subsequent oxidation are critical steps in the synthesis of 2-Methyl-1,1-dioxothiane-4-carboxylic acid. These processes involve strategic bond formations to create the six-membered heterocycle, followed by controlled oxidation of the sulfur atom.

Cyclization Approaches Utilizing γ-Mercapto-Carboxylic Acid Precursors

The construction of the thiane ring can be envisioned through the intramolecular cyclization of a linear precursor. A logical approach involves a γ-mercapto-carboxylic acid derivative. While direct literature on this specific cyclization is sparse, the reaction can be projected based on fundamental principles of intramolecular nucleophilic substitution.

In this proposed pathway, a suitable precursor, such as a 5-mercapto-3-methylhexanoic acid derivative, would undergo an intramolecular reaction. The thiol (-SH) group, acting as a nucleophile, would attack an electrophilic carbon at the γ-position (C5), which would be functionalized with a good leaving group (e.g., a halide). This reaction, proceeding via an SN2 mechanism, would result in the formation of the thiane ring, yielding a 2-methylthiane-4-carboxylic acid derivative. The success of such cyclizations often depends on high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization. This strategy is analogous to the formation of other cyclic compounds, such as lactones from hydroxy-carboxylic acids through intramolecular esterification. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, a thia-Michael addition could be employed, where a thiol adds to an α,β-unsaturated carbonyl compound in a conjugate addition. researchgate.netsrce.hrresearchgate.net This well-established method for C-S bond formation offers a robust route to sulfur-containing heterocycles. srce.hrscience.govumich.edu

Oxidative Functionalization of Thiane Derivatives to Sulfones

Once the 2-methylthiane-4-carboxylic acid ring is formed, the next critical transformation is the oxidation of the sulfide (B99878) to a sulfone. This two-step oxidation proceeds through a sulfoxide intermediate and requires a strong oxidizing agent. researchgate.net The conversion of the sulfide to the corresponding sulfone is a common and essential transformation in the synthesis of many biologically active molecules and reaction intermediates. srce.hr

The general pathway is as follows: Thiane (Sulfide) → Thiane-1-oxide (Sulfoxide) → Thiane-1,1-dioxide (Sulfone)

This oxidation significantly alters the chemical and physical properties of the molecule, increasing its polarity and modifying the geometry around the sulfur atom from bent to tetrahedral.

The choice of oxidizing agent is crucial for achieving a high yield of the desired sulfone without significant side reactions. Common reagents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), and peracetic acid. masterorganicchemistry.com

Hydrogen Peroxide (H₂O₂) is a cost-effective and environmentally friendly oxidant. researchgate.net Its effectiveness is often enhanced by the presence of a catalyst, such as methyltrioxorhenium(VII), tantalum carbide, or niobium carbide. researchgate.netresearchgate.net The reaction can also be promoted by acids like acetic acid, which can react with H₂O₂ to form the more potent peracetic acid in situ. masterorganicchemistry.commasterorganicchemistry.com By controlling the stoichiometry of H₂O₂, it is possible to selectively obtain either the sulfoxide or the sulfone. researchgate.net

meta-Chloroperoxybenzoic Acid (mCPBA) is a highly effective and versatile oxidizing agent for converting sulfides to sulfones. researchgate.net It is known for its reliability and often provides clean reactions with high yields under mild conditions. srce.hr Typically, using approximately two equivalents of mCPBA ensures the complete oxidation of the sulfide to the sulfone. nih.gov The reactions are often carried out at controlled temperatures, starting low (e.g., -78 °C or 0 °C) to form the sulfoxide and then warming to complete the oxidation to the sulfone. srce.hrnih.gov

Peracetic Acid , formed by mixing hydrogen peroxide and acetic acid, is a powerful oxidant for converting sulfides to sulfones. masterorganicchemistry.commasterorganicchemistry.com The presence of a solid acid catalyst like Amberlyst 15 can be essential for the complete oxidation of the sulfide. masterorganicchemistry.commasterorganicchemistry.com In this two-step process, H₂O₂ is the primary oxidant for the sulfide-to-sulfoxide step, while the in-situ-formed peracetic acid is crucial for the subsequent oxidation to the sulfone. masterorganicchemistry.commasterorganicchemistry.com

| Oxidizing Agent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a metal or acid catalyst (e.g., CH₃ReO₃, Amberlyst 15), temperatures from 30-80°C. researchgate.netlibretexts.org | Cost-effective, environmentally benign ("green") oxidant, selectivity can be controlled. researchgate.netresearchgate.net | Often requires a catalyst for efficient conversion to sulfone; reaction can be slow without one. masterorganicchemistry.comresearchgate.net |

| m-CPBA | Organic solvent (e.g., THF, CH₂Cl₂), temperatures from -78°C to 35°C. srce.hrnih.gov | High reactivity, clean reactions, reliable, and generally high yields. srce.hrresearchgate.net | More expensive than H₂O₂, can be shock-sensitive in pure form, requires careful handling. researchgate.net |

| Peracetic Acid | Generated in situ from H₂O₂ and acetic acid, often with a catalyst. masterorganicchemistry.commasterorganicchemistry.com | Strong oxidant, effective for complete conversion to sulfone. masterorganicchemistry.com | Can be corrosive; conditions need to be controlled to avoid side reactions. |

The oxidation of a sulfide to a sulfone is a sequential process, and understanding its kinetics and mechanism is key to controlling the outcome. The first oxidation, from sulfide to sulfoxide, is generally much faster than the second oxidation, from sulfoxide to sulfone. researchgate.net

The mechanism involves the nucleophilic sulfur atom of the sulfide attacking the electrophilic oxygen of the peroxy acid (like mCPBA) or a metal-peroxo species. For the first oxidation step, the rate often increases with more electron-donating substituents on the sulfide, which enhances the nucleophilicity of the sulfur atom. researchgate.net

Conversely, the second oxidation step (sulfoxide to sulfone) is often slower. The sulfoxide is less nucleophilic than the corresponding sulfide due to the electron-withdrawing nature of the sulfinyl group. The rate of this second step may show a different dependence on substituents; for instance, electron-withdrawing groups can sometimes facilitate the attack on the sulfoxide. researchgate.net The rate of conversion is also strongly dependent on factors like pH, with elimination reactions competing under strongly alkaline conditions. youtube.com This kinetic difference allows for the isolation of the sulfoxide intermediate by using a controlled amount of the oxidizing agent (approximately one equivalent). researchgate.net To drive the reaction to completion and form the sulfone, an excess of the oxidizing agent (two or more equivalents) and often higher temperatures or longer reaction times are required. nih.govlibretexts.org

Derivatization and Interconversion of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position of the thiane ring offers a versatile handle for further chemical modification, most commonly through esterification.

Esterification Reactions and Considerations for Stereochemical Purity

Esterification of the carboxylic acid group can be achieved through several standard methods. The choice of method may be influenced by the stability of the rest of the molecule and the need to preserve stereochemistry, particularly at the C2 and C4 positions, which can be chiral centers.

Fischer Esterification : This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemistrysteps.comyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess as the solvent, and/or the water byproduct is removed as it forms. chemistrysteps.com While effective, the harsh acidic conditions and elevated temperatures may not be suitable for all substrates.

DCC/DMAP Coupling : A milder method for esterification involves the use of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). This reaction proceeds at room temperature under non-acidic conditions and is suitable for a wide variety of acids and alcohols, including those that are sensitive to acid.

When performing these reactions, maintaining stereochemical purity is a critical consideration, especially if the carbon atom bearing the carboxyl group (C4) is a stereocenter. Racemization can occur under certain conditions. For instance, methods that proceed through intermediates prone to racemization should be avoided. Base-catalyzed methods using reagents like dimethylcarbonate have been shown to provide high selectivity for esterification while conserving the stereochemistry at epimerizable centers. Therefore, selecting mild reaction conditions is paramount to prevent the loss of stereochemical integrity during the derivatization of the carboxylic acid moiety.

Alkaline Hydrolysis of Methyl Esters for Carboxylic Acid Regeneration

The regeneration of this compound from its corresponding methyl ester is commonly achieved through alkaline hydrolysis. This saponification reaction is a fundamental transformation in organic synthesis, allowing for the deprotection of a carboxylic acid that may have been masked as an ester to prevent unwanted side reactions during previous synthetic steps.

The process typically involves treating the methyl ester, methyl 2-methyl-1,1-dioxothiane-4-carboxylate, with a strong base in an aqueous or mixed aqueous-organic solvent system. Common bases used for this purpose include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reaction mechanism proceeds via a nucleophilic acyl substitution pathway. The hydroxide ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. A final acidic workup step (e.g., with dilute HCl) is required to protonate the carboxylate salt and regenerate the desired this compound. rsc.org

The general scheme for this reaction is presented below:

Step 1: Nucleophilic attack by the hydroxide ion on the ester carbonyl carbon.

Step 2: Formation of a tetrahedral intermediate.

Step 3: Elimination of the methoxide leaving group to form the carboxylic acid.

Step 4: Acid-base reaction between the carboxylic acid and the methoxide ion.

Step 5: Protonation of the resulting carboxylate salt during acidic workup.

The choice of solvent and reaction temperature is crucial for optimizing the reaction rate and yield while minimizing potential side reactions.

Amidation Protocols, including Carbodiimide-Mediated Coupling

The conversion of this compound into various amides is a key transformation for creating derivatives with potential applications in medicinal chemistry and materials science. Direct condensation of a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a stable ammonium-carboxylate salt. nih.govthemjalab.com Therefore, activating agents are required to facilitate amide bond formation.

Carbodiimide-mediated coupling is one of the most prevalent methods for this transformation. peptide.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. interchim.frpeptide.com The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.comwikipedia.org This intermediate is then susceptible to nucleophilic attack by an amine. libretexts.orglibretexts.org The attack leads to the formation of the desired amide and a urea byproduct (e.g., dicyclohexylurea in the case of DCC). wikipedia.org

To increase reaction yields, minimize side reactions like the formation of an unreactive N-acylurea, and reduce the risk of racemization in chiral substrates, additives are often used in conjunction with carbodiimides. peptide.compeptide.comwikipedia.org Common additives include 1-hydroxybenzotriazole (HOBt) and N-hydroxysuccinimide (HONSu). peptide.com These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable but still sufficiently reactive towards the amine. peptide.comnih.gov

| Reagent | Acronym | Key Features | Byproduct Solubility |

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, high-yielding. wikipedia.org | Insoluble in most organic solvents. peptide.com |

| Diisopropylcarbodiimide | DIC | Liquid, easier to handle than DCC; byproduct is more soluble. peptide.compeptide.com | Soluble in common organic solvents. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, allowing for easy workup via aqueous extraction. peptide.cominterchim.fr | Water-soluble. peptide.com |

Investigations into Nucleophilic Substitution Reactions at the Carboxylic Acid Group

The carboxylic acid group of this compound is a versatile functional handle for various nucleophilic acyl substitution reactions. jackwestin.com In these reactions, the hydroxyl (-OH) group of the carboxyl moiety is replaced by another nucleophile. jackwestin.comuomustansiriyah.edu.iq The reactivity of the carbonyl carbon is central to these transformations; it is electrophilic due to the electron-withdrawing effect of the two oxygen atoms. openochem.org However, the hydroxyl group is a poor leaving group, and thus, the carboxylic acid must typically be activated first. libretexts.orglibretexts.org

Common transformations include:

Conversion to Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acyl chloride. libretexts.orglibretexts.org The acyl chloride is a valuable intermediate that readily reacts with a wide range of nucleophiles (alcohols, amines, etc.). uomustansiriyah.edu.iq

Conversion to Esters (Fischer Esterification): Reacting the carboxylic acid with an alcohol under acidic catalysis yields an ester. This is an equilibrium process, and reaction conditions are often manipulated (e.g., by removing water) to drive the reaction to completion. libretexts.orgjackwestin.com

Conversion to Anhydrides: Carboxylic acids can be converted to acid anhydrides, which are also activated derivatives. This can be achieved by reacting an acyl chloride with a carboxylate salt. jackwestin.comuomustansiriyah.edu.iq

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acyl halide > Anhydride > Thioester > Ester > Amide. khanacademy.org This trend is influenced by the electronic properties and leaving group ability of the substituent attached to the acyl group. khanacademy.org

Exploration of Other Electrophilic and Nucleophilic Reactivity (e.g., Michael Addition)

Beyond the reactivity at the carboxylic acid group, the structural framework of this compound and its derivatives offers potential for other types of chemical transformations. The presence of the sulfone group and the potential to introduce unsaturation into the ring system opens avenues for reactions like the Michael addition.

The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgchemistrysteps.com To make a derivative of this compound a Michael acceptor, it would first need to be converted into an α,β-unsaturated system, for example, an α,β-unsaturated ester or amide derivative.

The mechanism involves the attack of the nucleophile (often a "soft" nucleophile like an enolate, cuprate, or thiol) at the β-carbon of the unsaturated system. chemistrysteps.commasterorganicchemistry.comyoutube.com This attack is driven by the electrophilicity of the β-carbon, which is a result of conjugation with the electron-withdrawing carbonyl group. chemistrysteps.com The reaction proceeds through an enolate intermediate which is then protonated to yield the final 1,4-adduct. wikipedia.orgmasterorganicchemistry.com

While direct examples involving this compound are not prevalent in the literature, the principles of the Michael addition are broadly applicable. The sulfone group, being strongly electron-withdrawing, could potentially influence the reactivity of such an unsaturated system.

Methodological Advancements in Synthesis Optimization and Sustainable Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itsphinxsai.com Applying these principles to the synthesis and modification of this compound can lead to more sustainable and environmentally benign methodologies.

Key areas of focus include:

Solvent Selection: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of "greener" alternatives such as water, ethanol, or supercritical fluids, or minimizing solvent use altogether (solvent-free conditions). unibo.itmdpi.com For reactions like amidation, performing the synthesis in aqueous media, perhaps using a water-soluble coupling reagent like EDC, represents a significant green advancement.

Atom Economy: This principle, central to green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. Catalytic approaches to amidation, for instance, are being developed to avoid the poor atom economy of traditional coupling reagents that generate large amounts of waste. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of more efficient catalysts can enable milder reaction conditions. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating. unibo.it

Rigorous characterization and validation of synthetic intermediates and the final this compound product are essential to confirm its identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

| Technique | Abbreviation | Information Obtained |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed information about the molecular structure, including the carbon framework (¹³C NMR) and the number, environment, and connectivity of hydrogen atoms (¹H NMR). It is one of the most powerful tools for unambiguous structure elucidation. |

| Infrared Spectroscopy | IR | Used to identify the presence of specific functional groups. For this compound, characteristic absorptions would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and strong S=O stretches for the sulfone group. |

| Mass Spectrometry | MS | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. |

| Elemental Analysis | - | Measures the percentage composition of elements (C, H, N, S) in a sample, which can be compared to the theoretical values calculated from the molecular formula to establish purity. |

These analytical methods are crucial at each stage of a synthetic sequence to verify the outcome of a reaction and ensure the purity of the materials being carried forward.

Mechanistic Insights into the Biological Activities of 2 Methyl 1,1 Dioxothiane 4 Carboxylic Acid and Its Analogs

Investigations into Enzyme Inhibition Pathways

The ability of 2-Methyl-1,1-dioxothiane-4-carboxylic acid and its analogs to interact with and inhibit specific enzymes is a key area of research. These interactions can disrupt critical cellular processes, leading to therapeutic effects.

Thioredoxin reductase (TrxR) is a crucial enzyme in maintaining cellular redox balance, and its inhibition is a promising strategy for cancer therapy. Research into analogs of this compound, specifically those containing a 1,2-dithiolane moiety, has provided insights into potential mechanisms of TrxR inhibition. While the 1,2-dithiolane ring itself does not appear to be the primary pharmacophore for TrxR interaction, its combination with other chemical features, such as a Michael acceptor, can lead to potent inhibitory activity. nih.govnih.gov

Studies on a series of 1,2-dithiolane-4-carboxylic acid analogs have shown that compounds containing a Michael acceptor functionality exhibit significant inhibitory effects on TrxR1. nih.govnih.gov This suggests that the sulfone group in this compound could potentially influence the electronic properties of the molecule, thereby affecting its interaction with the active site of TrxR. The inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), disrupting cellular redox homeostasis and inducing apoptosis in cancer cells.

Table 1: Thioredoxin Reductase 1 (TrxR1) Inhibitory Activity of Selected 1,2-Dithiolane-4-carboxylic Acid Analogs

| Compound | Description | IC₅₀ (µM) for TrxR1 |

| Analog A | 1,2-dithiolane-4-carboxylic acid with a coumarin moiety (Michael acceptor) | 5.3 |

| Analog B | 1,2-dithiolane-4-carboxylic acid without a Michael acceptor | >200 |

This table is based on data for 1,2-dithiolane-4-carboxylic acid analogs, which are structurally related to this compound. The data illustrates the importance of the Michael acceptor moiety for TrxR1 inhibition.

While specific kinetic studies on the inhibition of enzymes by this compound are not extensively available in the reviewed literature, the general principles of enzyme inhibition kinetics can be applied to understand its potential mechanisms. Irreversible inhibitors, for instance, often form covalent bonds with the enzyme, leading to a time-dependent loss of enzyme activity. nih.gov The reactivity of the sulfone group and the carboxylic acid moiety in the target compound could potentially facilitate such interactions with nucleophilic residues in an enzyme's active site.

Further research employing techniques such as steady-state and pre-steady-state kinetics would be necessary to elucidate the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine key kinetic parameters like the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ).

Research on Antimicrobial Mechanisms

The antimicrobial properties of sulfone-containing compounds are an active area of investigation. Understanding the mechanisms by which these compounds inhibit microbial growth is crucial for the development of new therapeutic agents.

The ability of a compound to penetrate the bacterial cell wall and membrane is a critical determinant of its antimicrobial efficacy. The physicochemical properties of this compound, including its lipophilicity and the presence of the polar sulfone and carboxylic acid groups, will influence its ability to traverse these barriers. While direct studies on this specific compound are limited, research on other sulfonamides has indicated that both electronic and hydrophobic properties play a role in their antibacterial activity. nih.gov

The interaction with and disruption of the bacterial membrane is a common antimicrobial mechanism. The amphipathic nature of some sulfone-containing molecules can facilitate their insertion into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. acs.org

Structure-activity relationship (SAR) studies are essential for optimizing the antimicrobial potency of a class of compounds. For sulfone-stabilized N,N-dichloroamines, SAR studies have been conducted to enhance their activity against various pathogens, including Escherichia coli and Staphylococcus aureus. nih.gov These studies highlight the importance of specific structural features for antimicrobial efficacy.

In the context of this compound, key structural modifications to explore would include alterations to the methyl group, the position and stereochemistry of the carboxylic acid, and the substitution pattern on the thiane (B73995) ring. Such studies would help identify the pharmacophore responsible for antimicrobial activity and guide the design of more potent analogs. For instance, the introduction of different substituents on the heterocyclic ring can significantly impact the antimicrobial spectrum and potency. mdpi.com

Table 2: General Structure-Activity Relationship Trends for Antimicrobial Sulfonamides

| Structural Feature | Impact on Antimicrobial Activity |

| Degree of Ionization (pKa) | Dominant role in activity |

| Hydrophobicity (π) | Minor importance for in vitro activity |

| Substitution Pattern | Can significantly alter the spectrum of activity |

This table summarizes general trends observed for sulfonamides and may provide a framework for investigating the SAR of this compound.

Anticancer Research: Cellular and Molecular Mechanisms

The potential of sulfone-containing compounds as anticancer agents is being increasingly recognized. These compounds can exert their effects through a variety of cellular and molecular mechanisms, often leading to the inhibition of tumor growth and induction of cancer cell death.

Research on various sulfonyl derivatives has demonstrated their ability to induce apoptosis and disrupt the cell cycle in cancer cells. nih.gov For example, certain sulfonamides have been shown to exhibit significant cytotoxicity against various cancer cell lines, including HeLa, MDA-MB231, and MCF-7 cells. nih.gov The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation and survival.

Furthermore, some anticancer compounds containing carboxylic acid moieties have been shown to target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in cancer cells. researchgate.net While direct evidence for this compound is not yet available, the presence of the carboxylic acid group suggests that similar mechanisms could be at play. The induction of apoptosis, characterized by cellular shrinkage, chromatin condensation, and DNA fragmentation, is a common endpoint for many effective anticancer agents. acs.org

Induction of Apoptosis via Mitochondrial Pathways

The intrinsic pathway of apoptosis is a critical mechanism for programmed cell death, which is essential for normal tissue development and homeostasis. nih.gov A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govnih.gov This release triggers the formation of the apoptosome, a multi-protein complex that activates caspase cascades, ultimately leading to the dismantling of the cell. nih.govnih.gov

Research into the biological activities of analogs of this compound has revealed their capacity to induce apoptosis through this mitochondrial-dependent pathway. Studies have shown that these compounds can influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, which are central regulators of mitochondrial membrane permeability. For instance, some derivatives have been observed to decrease the levels of anti-apoptotic proteins like Bcl-2, thereby promoting the release of cytochrome c and subsequent activation of caspase-3 and cleavage of PARP, hallmarks of apoptosis.

Modulation of Cell Cycle Progression (e.g., G2/M phase arrest)

The cell cycle is a tightly regulated process that governs cell proliferation. Checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis.

Analogs of this compound have been shown to exert antiproliferative effects by arresting the cell cycle at the G2/M phase. researchgate.net This arrest is often mediated by the modulation of key regulatory proteins. For example, treatment with certain derivatives has led to the regulation of p21, cyclin B1, and cyclin A2, which are crucial for the transition from G2 to M phase. researchgate.net The accumulation of cells in the G2/M phase prevents their division and can ultimately lead to the induction of apoptosis. This mechanism highlights the potential of these compounds to interfere with the uncontrolled proliferation characteristic of cancer cells. The ability of various small molecules to induce G2/M arrest is a documented strategy for boosting the efficacy of certain therapies. nih.gov

Identification of Other Potential Molecular Targets and Signaling Pathways

Beyond the direct induction of apoptosis and cell cycle arrest, the biological activities of this compound analogs are linked to the modulation of various signaling pathways critical for cell survival and proliferation.

Investigations have identified several potential molecular targets. For instance, some chalcone derivatives have been shown to induce DNA damage and modulate the activity of proteins such as PCNA and the phosphorylation of Rb and Bad proteins. nih.gov Furthermore, these compounds can impact key signaling cascades, including the Akt, Erk1/2, and NF-κB pathways. nih.gov The modulation of these pathways can have profound effects on cellular processes, including growth, survival, and inflammation. The identification of these molecular interactions provides a broader understanding of the pleiotropic effects of these compounds and suggests multiple avenues for their therapeutic application.

Studies on Anti-inflammatory and Analgesic Mechanisms in Pre-clinical Animal Models

The therapeutic potential of this compound and its analogs extends to the modulation of inflammatory and pain responses, as demonstrated in pre-clinical animal models.

Impact on Pro-inflammatory Cytokine Modulation

Inflammation is a complex biological response involving the release of various signaling molecules, including pro-inflammatory cytokines. These cytokines play a pivotal role in orchestrating the inflammatory cascade. Research has shown that certain analogs of this compound can exert anti-inflammatory effects by modulating the production of these key mediators. Studies in animal models have demonstrated a reduction in the levels of pro-inflammatory cytokines following administration of these compounds, suggesting a direct impact on the signaling pathways that govern the inflammatory response.

Exploration of Interactions with Pain Signaling Pathways

In addition to their anti-inflammatory properties, analogs of this compound have been investigated for their analgesic effects. Pain signaling is a complex process involving the activation of nociceptors and the transmission of pain signals to the central nervous system. Pre-clinical studies have explored the interactions of these compounds with various components of the pain signaling pathways. The observed analgesic effects in animal models suggest that these molecules may interfere with the generation or propagation of pain signals, although the precise molecular targets within these pathways are still under investigation.

In Vivo Pharmacodynamic and Efficacy Studies in Animal Models

To translate the mechanistic insights gained from in vitro studies into a therapeutic context, the pharmacodynamic properties and efficacy of this compound and its analogs have been evaluated in various animal models of disease.

These in vivo studies are crucial for understanding how the compounds behave in a whole-organism setting, including their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their ability to reach the target tissues and exert the desired therapeutic effect. Efficacy studies in animal models of cancer, inflammation, and pain have provided valuable data on the potential therapeutic utility of these compounds. The results from these pre-clinical investigations are essential for guiding the further development and potential clinical translation of this class of molecules.

Computational Chemistry and Theoretical Modeling of 2 Methyl 1,1 Dioxothiane 4 Carboxylic Acid

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 2-Methyl-1,1-dioxothiane-4-carboxylic acid, these investigations would provide critical insights into its stability, reactivity, and potential interactions.

Conformational Analysis and Energetic Stabilities (e.g., chair/twist forms of the thiane (B73995) ring)

The six-membered 1,1-dioxothiane ring is a saturated heterocyclic system analogous to cyclohexane (B81311). Consequently, it is expected to adopt non-planar conformations to relieve ring strain. The principal conformations would be the chair, twist-boat, and boat forms. For substituted thiane dioxides, the chair conformation is typically the most stable.

In the case of this compound, two primary chair conformations would be of interest: one with the methyl group at the C2 position in an axial orientation and the other in an equatorial orientation. Similarly, the carboxylic acid group at the C4 position could also be axial or equatorial. A full conformational analysis using computational methods like Density Functional Theory (DFT) would calculate the relative energies of these conformers to determine the most stable ground-state geometry. The presence of the bulky sulfone group (SO₂) significantly influences the ring geometry compared to a standard cyclohexane ring.

Table 1: Hypothetical Relative Energies of Chair Conformations This table is for illustrative purposes only, showing the type of data a computational study would generate. Actual values for this compound are not available.

| Conformer (Methyl/Carboxyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| Equatorial / Equatorial | 0.00 | 95.0 |

| Equatorial / Axial | 2.50 | 3.0 |

| Axial / Equatorial | 3.00 | 1.8 |

| Axial / Axial | 5.50 | 0.2 |

Frontier Molecular Orbital Theory (HOMO/LUMO) Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule will interact with other chemical species.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be localized around the oxygen atoms of the carboxylic acid group and potentially the sulfone group, indicating these are probable sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often centered on the carbon atom of the carboxyl group and the sulfur atom of the sulfone group, suggesting these are likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Electrostatic Potential and Charge Distribution Analysis for Interaction Studies

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a guide to its intermolecular interaction sites. For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Regions rich in electrons, which are attractive to electrophiles. These would be concentrated around the oxygen atoms of both the sulfone and carboxylic acid groups.

Positive Potential (Blue): Regions that are electron-deficient, attractive to nucleophiles. This would be prominent around the acidic proton of the carboxylic acid group.

This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for how the molecule might interact with biological targets.

Molecular Dynamics Simulations for System Interactions

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to model the behavior of the molecule over time, particularly its interactions with other molecules, such as a protein target in a biological system.

Ligand-Target Interaction Dynamics (e.g., with enzyme active sites)

If this compound were being investigated as a potential enzyme inhibitor, MD simulations would be employed to study its behavior within the enzyme's active site. The simulation would track the movements of both the ligand and the protein atoms over time, revealing:

The stability of the ligand's binding pose.

Key amino acid residues involved in the interaction.

The role of water molecules in mediating the binding.

Conformational changes in the protein or ligand upon binding.

The sulfone and carboxylic acid groups would be expected to form strong hydrogen bonds with polar residues (e.g., Arginine, Lysine, Serine) in an active site, while the methyl group and the hydrocarbon backbone of the thiane ring could form hydrophobic interactions.

Prediction of Binding Affinities and Molecular Interaction Mechanisms

From the trajectories generated by MD simulations, it is possible to calculate the binding free energy, which is a theoretical prediction of the binding affinity of the ligand for its target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are used for these calculations.

A detailed analysis of the simulation would elucidate the molecular interaction mechanism, identifying the specific forces (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) that contribute most significantly to the binding.

Table 2: Illustrative Binding Energy Contribution This table is for illustrative purposes only and does not represent real data for this compound.

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -35.2 |

| Electrostatic Energy | -22.5 |

| Polar Solvation Energy | +38.7 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy | -23.1 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods designed to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For a molecule like this compound, these models could predict its potential biological targets, efficacy, or properties like solubility and reactivity.

The development of a QSAR/QSPR model typically involves several key steps:

Data Set Selection: A collection of structurally related compounds with known activities or properties is assembled. For instance, a study on various cyclic sulfone derivatives would form a relevant dataset.

Molecular Descriptor Calculation: Numerical values, or descriptors, that quantify various aspects of the molecular structure are calculated for each compound in the dataset. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Statistical or machine learning techniques are used to build a mathematical model that links the descriptors to the observed activity or property. Common methods include Multiple Linear Regression (MLR) and more advanced machine learning algorithms.

Model Validation: The model's statistical significance and predictive power are rigorously evaluated using techniques like internal cross-validation (e.g., leave-one-out) and external validation with a separate test set of compounds.

While no specific QSAR model for this compound was found, studies on related cyclic sulfone structures have successfully employed these techniques. For example, 3D-QSAR models have been developed for cyclic ureidobenzenesulfonamides to understand their activity as receptor agonists. mdpi.com Such models help identify key pharmacophoric features—the essential spatial arrangement of atoms or functional groups—responsible for biological activity. nih.gov In a typical QSAR study on sulfone derivatives, a range of physicochemical parameters are calculated to establish a correlation with a specific biological activity. acs.org

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Category | Examples | Description |

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition and connectivity of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Quantifies molecular topology and branching. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Describes the 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Quantifies the electronic properties and charge distribution. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to properties like hydrophobicity and polarizability. |

This interactive table summarizes common descriptor types used to build predictive models for molecules like cyclic sulfones.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a fundamental tool for investigating reaction mechanisms at the molecular level. For this compound, these methods could be used to explore its synthesis, degradation pathways, or reactions involving the carboxylic acid or the sulfone group.

The process of elucidating a reaction mechanism computationally involves:

Mapping the Potential Energy Surface (PES): The energy of the reacting system is calculated as a function of the geometric coordinates of the atoms. Key points on the PES, including reactants, products, intermediates, and transition states, are located and optimized.

Identifying Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. Computational methods are used to find the precise geometry of the TS and calculate its energy. This energy barrier (activation energy) is crucial for determining the reaction rate.

Verifying the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the desired reactants and products. mdpi.com

Theoretical studies on related cyclic sulfone derivatives demonstrate the power of these methods. For example, DFT calculations have been used to investigate cycloaddition reactions where unsaturated sulfones act as dienophiles, revealing how the strongly electron-withdrawing sulfone group influences reactivity and regioselectivity. acs.org Other computational work has explored palladium-catalyzed reactions of cyclic sulfones, using DFT to understand the dynamic kinetic resolution of intermediates that leads to high enantioselectivity. acs.org The mechanism of ring-opening reactions in small heterocyclic rings containing sulfur has also been investigated computationally, providing rational explanations for experimentally observed regioselectivity. researchgate.net These studies often analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution. nih.govresearchgate.net

Table 2: Examples of Computational Studies on Related Sulfone Derivatives

| Reaction Type / Study Focus | Compound Class | Computational Method | Key Findings |

| Decarboxylative Triazolation | Carboxylic Acids / Sulfones | DFT | Elucidation of an acridine/copper dual catalytic pathway. researchgate.net |

| [4+2] Cycloaddition | Acyclic Dienyl Sulfones | Not Specified | Investigation of regioselectivity and endo/exo selectivity. acs.org |

| Asymmetric Allylic Alkylation | Thiane 1,1-dioxides | DFT | Elucidation of dynamic kinetic resolution of E/Z enolate intermediates. acs.org |

| Copolymerization | Methyl Vinyl Sulfone | DFT (B3LYP-D3) | Comparison of catalytic performance and chain propagation barriers. mdpi.com |

| Ring-Opening Reactions | Thiiranes (3-membered rings) | DFT | Rationalization of substituent-dependent regioselectivity. researchgate.net |

This interactive table highlights various computational investigations on reactions involving sulfone-containing molecules, illustrating the types of mechanistic questions that can be addressed.

Design, Synthesis, and Evaluation of Derivatives and Structural Analogs of 2 Methyl 1,1 Dioxothiane 4 Carboxylic Acid

Systematic Modification of the Thiane (B73995) Ring System

The thiane-1,1-dioxide scaffold serves as the central structural motif of 2-Methyl-1,1-dioxothiane-4-carboxylic acid. Modifications to this six-membered heterocyclic ring can significantly impact the molecule's conformation, polarity, and interaction with biological targets. Synthetic strategies for altering the thiane ring can be inferred from the chemistry of related sulfur-containing heterocycles, such as thiazinanes.

One potential approach involves the construction of substituted thiane rings prior to or concurrently with the introduction of the carboxylic acid and methyl groups. For instance, multi-component condensation reactions, which are used to synthesize substituted 1,3-thiazinan-4-ones, could be adapted for the synthesis of thiane analogs. nih.govsemanticscholar.org These reactions often involve the condensation of a mercapto-acid, an aldehyde, and an amine, which could be varied to introduce diversity into the ring system. Subsequent oxidation of the sulfide (B99878) to a sulfone would yield the desired thiane-1,1-dioxide core. nih.govsemanticscholar.org

Another strategy for ring modification is through intramolecular cyclization reactions. For example, the intramolecular hydroamination of sulfonamides has been utilized to create thiazinane-1,1-dioxides, suggesting that similar approaches could be employed to form the thiane ring with various substituents. nih.gov Ring expansion and contraction reactions, while less common, also present a potential avenue for accessing novel thiane ring analogs. researchgate.net

Table 1: Potential Strategies for Thiane Ring Modification

| Strategy | Description | Potential Outcome |

| Multi-component Condensation | One-pot reaction of a mercapto-alkanoic acid, an aldehyde, and a primary amine to form a substituted thiane precursor. | Introduction of diverse substituents at various positions on the thiane ring. |

| Intramolecular Cyclization | Cyclization of a linear precursor containing a sulfonamide and a reactive group to form the thiane-1,1-dioxide ring. | Formation of fused or spirocyclic thiane ring systems. |

| Ring Expansion/Contraction | Chemical transformation of a smaller or larger heterocyclic ring to form the six-membered thiane ring. | Access to novel and structurally unique thiane analogs. |

Functional Group Derivatization at the Carboxylic Acid and Methyl Positions

The carboxylic acid and methyl groups of this compound are prime targets for derivatization to modulate the compound's properties.

Carboxylic Acid Derivatization: The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters and amides, to alter solubility, lipophilicity, and metabolic stability.

Esterification: Conversion to esters can be achieved through reaction with various alcohols under acidic conditions or by using coupling agents. This modification can enhance cell permeability and can be used to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Amidation: Reaction with a wide range of primary and secondary amines, facilitated by coupling agents, yields amides. This can introduce new points of interaction for biological targets and can significantly alter the molecule's hydrogen bonding capacity.

Methyl Group Modification: The methyl group at the 2-position of the thiane ring can also be a site for chemical modification, although this is generally more challenging than derivatizing the carboxylic acid. Potential modifications could include:

Oxidation: Selective oxidation of the methyl group could lead to the corresponding alcohol, aldehyde, or carboxylic acid, introducing new functional handles for further derivatization.

Halogenation: Free-radical halogenation could introduce a halide, which can then be displaced by various nucleophiles to introduce a range of different functional groups.

Functional Group Interconversion: If the synthesis allows for the introduction of other functional groups at the 2-position, these could be interconverted to further expand the chemical diversity of the analogs.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological and Synthetic Applications

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For derivatives of this compound, SAR studies would aim to identify the key structural features required for a desired biological effect.

A systematic SAR study would involve the synthesis and biological evaluation of a library of analogs with variations in:

Thiane Ring Substituents: The size, polarity, and electronic properties of substituents on the thiane ring would be varied to probe the steric and electronic requirements for activity.

Carboxylic Acid Derivatives: The effect of converting the carboxylic acid to various esters and amides would be assessed to understand the importance of this functional group for target interaction and to potentially improve pharmacokinetic properties.

Methyl Group Modifications: Analogs with modified methyl groups would help to determine the role of this substituent in binding to a biological target.

Table 2: Hypothetical SAR Data for this compound Analogs

| Analog | Modification | Predicted Biological Activity | Rationale |

| 1 | Parent Compound | Baseline | Reference compound. |

| 2 | Carboxylic acid -> Methyl ester | Potentially decreased | The carboxylic acid may be crucial for a key ionic interaction with the target. |

| 3 | Carboxylic acid -> Amide | Variable | Dependent on the nature of the amine; may introduce new favorable interactions. |

| 4 | Methyl group -> Ethyl group | Potentially decreased | The methyl group may fit into a specific hydrophobic pocket; a larger group may cause a steric clash. |

| 5 | Addition of a hydroxyl group to the thiane ring | Potentially increased | The hydroxyl group could form an additional hydrogen bond with the target. |

Development of Prodrug Strategies and Advanced Delivery System Concepts

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. For this compound, the carboxylic acid group is an ideal handle for prodrug design. The primary goal of a prodrug strategy would be to mask the polar carboxylic acid to enhance oral bioavailability and cell membrane permeability.

Common prodrug approaches for carboxylic acids involve their conversion into esters. These ester prodrugs are typically more lipophilic and can be designed to be cleaved by esterase enzymes present in the blood and tissues, releasing the active carboxylic acid at the desired site of action. The choice of the ester promoiety can be tailored to control the rate of hydrolysis and the release profile of the active drug.

Advanced delivery systems could also be explored to improve the therapeutic index of this compound derivatives. This could involve encapsulation of the compound in liposomes or nanoparticles to target specific tissues or to provide a sustained release, thereby reducing potential side effects and improving patient compliance.

Comparative Studies with Other Related Heterocyclic Carboxylic Acid Systems

To better understand the potential of this compound, it is useful to compare it with other heterocyclic carboxylic acid systems that have been investigated for various biological applications.

Thiophene-1,1-dioxides: These are five-membered ring analogs of the thiane-1,1-dioxide system. They are known to be reactive dienes in Diels-Alder reactions and can also act as Michael acceptors. utexas.edu A comparison of the chemical reactivity and biological activity of these two systems could provide insights into the role of ring size and saturation.

Thietanes: These are four-membered sulfur-containing heterocycles. beilstein-journals.orgthieme-connect.de Their strained ring system imparts unique chemical reactivity. Comparing the properties of thietane (B1214591) carboxylic acids with the six-membered thiane system could highlight the influence of ring strain on biological activity.

Dioxolanes: These are five-membered rings containing two oxygen atoms. 1,3-Dioxolane derivatives have been explored for their antibacterial and antifungal activities. nih.govdoaj.org A comparison with the thiane-1,1-dioxide system could help to elucidate the role of the heteroatoms in determining the biological properties.

Quinoline Derivatives: Quinolone carboxylic acids are a well-established class of antibacterial agents. sapub.orgmdpi.com While structurally different, a comparison of their mode of action and SAR could provide valuable lessons for the development of novel antibacterial agents based on the thiane-1,1-dioxide scaffold.

Thiazine and Thiazole Derivatives: These are nitrogen and sulfur-containing heterocycles that have been investigated for a wide range of biological activities, including antimicrobial and antioxidant properties. researchgate.net A comparative analysis could reveal common structural motifs and functional groups that are important for these activities.

By systematically exploring the chemical space around this compound and comparing its properties to those of other heterocyclic systems, researchers can gain a deeper understanding of its potential and design novel derivatives with improved profiles.

Future Perspectives and Grand Challenges in Research on 2 Methyl 1,1 Dioxothiane 4 Carboxylic Acid

Advancements in Asymmetric Synthesis and Chiral Resolution Techniques

A significant challenge and a key area for future research lie in the stereocontrolled synthesis of 2-Methyl-1,1-dioxothiane-4-carboxylic acid. The presence of two stereocenters in its structure implies the existence of four possible stereoisomers. The biological and material properties of these isomers are likely to be distinct, underscoring the necessity for methods that can selectively produce each one in high purity.

Future advancements will likely focus on the development of novel catalytic asymmetric methods for the synthesis of chiral sulfones where the sulfone group is directly connected to the chiral center. rsc.org Strategies such as palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) have shown promise for accessing enantioenriched α-difunctionalized cyclic sulfones. mdpi.comacs.org The application of such methods to precursors of this compound could provide a direct route to enantiomerically pure forms of the compound.

Another avenue of exploration is the refinement of chiral resolution techniques for the separation of racemic mixtures of this compound. Traditional methods, such as the formation of diastereomeric salts with a chiral resolving agent, could be optimized. wikipedia.org The development of more efficient separation protocols, potentially utilizing chiral chromatography, will be crucial for obtaining optically active compounds for further study. mdpi.com

| Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Catalytic Asymmetric Allylic Alkylation | Palladium-catalyzed reaction to create enantioenriched cyclic sulfones. mdpi.comacs.org | High enantioselectivity, use of racemic starting materials. | Substrate scope, optimization for the specific target molecule. |

| Chiral Ligand-Mediated Cyclization | Use of chiral ligands to control stereochemistry during ring formation. | Potentially high diastereoselectivity and enantioselectivity. | Design and synthesis of suitable chiral ligands. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | High specificity, mild reaction conditions. | Identifying a suitable enzyme, scalability. |

Integration with Advanced Materials Science and Engineering

The unique structural features of this compound, particularly the polar sulfone group and the reactive carboxylic acid moiety, make it an intriguing candidate for integration into advanced materials. The sulfone group is a strong hydrogen bond acceptor, a property that can influence the intermolecular interactions within a material. enamine.net

A significant future direction is the exploration of this compound as a monomer or a functional additive in polymer synthesis. Polysulfones are a class of engineering plastics known for their thermal stability and chemical resistance. rsc.org The radical ring-opening polymerization of cyclic sulfone derivatives is an emerging area of research that could potentially incorporate structures like this compound into novel polymer backbones. mdpi.com The carboxylic acid functionality could be leveraged for post-polymerization modifications or to impart specific properties such as adhesion or solubility.

Furthermore, the integration of this compound into metal-organic frameworks (MOFs) or other crystalline materials represents a grand challenge. The ability of the carboxylic acid to coordinate with metal ions, combined with the potential for the sulfone group to engage in hydrogen bonding, could lead to the formation of novel materials with tailored porosity and functionality for applications in gas storage, separation, or catalysis.

High-Throughput Screening and Computational Design for Novel Applications

Identifying novel applications for this compound and its derivatives will be greatly accelerated by the adoption of high-throughput screening (HTS) and computational design methodologies. HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets or for specific material properties. youtube.com This technology can be employed to screen derivatives of this compound for a wide range of activities, from enzymatic inhibition to catalytic performance. ewadirect.com

Computational approaches, such as virtual screening and molecular dynamics simulations, offer a powerful tool for predicting the properties and potential applications of this compound. ewadirect.com By modeling the interactions of this compound with biological macromolecules or within a material matrix, researchers can prioritize synthetic targets and design experiments more efficiently. A grand challenge in this area is the development of accurate force fields and predictive models for sulfone-containing molecules to enhance the reliability of in silico predictions.

| Technique | Application for this compound | Expected Outcome |

|---|---|---|

| High-Throughput Screening (HTS) | Screening a library of derivatives against biological targets. nih.gov | Identification of "hit" compounds with desired biological activity. |

| Virtual Screening | Docking of the molecule into the active sites of known drug targets. | Prediction of potential biological targets and binding affinities. |

| Molecular Dynamics Simulations | Simulating the behavior of the compound in different environments (e.g., in solution, within a polymer). | Understanding its conformational preferences and interactions. |

| Quantum Mechanical Calculations | Calculating electronic properties and reactivity. | Guiding the design of derivatives with specific electronic characteristics. |

Interdisciplinary Research in Chemical Biology and Medicinal Chemistry

The field of medicinal chemistry is constantly in search of novel molecular scaffolds that can be elaborated to produce new therapeutic agents. Cyclic sulfones are recognized as important pharmacophores due to their ability to act as hydrogen bond acceptors and their metabolic stability. researchgate.netresearchgate.net The sulfone moiety is often considered a bioisostere of carbonyl or carboxyl groups and can influence the physicochemical properties of a molecule, such as lipophilicity and solubility. enamine.net

A major future perspective for this compound lies in its exploration as a building block in drug discovery. The rigid cyclic structure can serve to orient appended functional groups in a well-defined spatial arrangement, which is advantageous for optimizing interactions with a biological target. iomcworld.com The carboxylic acid provides a convenient handle for the synthesis of a diverse library of amides, esters, and other derivatives. nih.gov

Interdisciplinary research combining synthetic chemistry with chemical biology will be essential to unlock the therapeutic potential of this scaffold. This could involve the design and synthesis of chemical probes based on the this compound core to investigate biological pathways. ljmu.ac.uk Furthermore, the evaluation of derivatives for a wide range of biological activities, including as enzyme inhibitors or receptor modulators, represents a significant and promising area of future research. researchgate.net The structural similarity of the 1,1-dioxothiane ring to other heterocyclic systems found in bioactive molecules suggests that this scaffold could find applications in various therapeutic areas, from infectious diseases to oncology. nih.govmdpi.com

Q & A

Q. How can scale-up of this compound synthesis mitigate racemization risks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.